molecular formula C16H12FN3O B11518333 2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11518333
M. Wt: 281.28 g/mol
InChI Key: RCCOFOKSOMYESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile is a chromene derivative characterized by a 4H-chromene core substituted with a 4-fluorophenyl group at position 4, cyano and amino groups at positions 3, 2, and 7, respectively. Its molecular formula is C₁₈H₁₆FN₃O, with a molecular weight of 309.34 g/mol . Chromene derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12FN3O/c17-10-3-1-9(2-4-10)15-12-6-5-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2

InChI Key

RCCOFOKSOMYESV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr):

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Nucleophilic Addition:

Common Reagents and Conditions::

    Base-Catalyzed Cyclization:

    Aryl Halide Substitution:

Major Products::
  • LY290181 itself is a significant product.
  • Derivatives with modified substituents may also form.

Scientific Research Applications

    Anticancer Potential:

    Microtubule Interaction:

    Antimicrobial Properties:

Mechanism of Action

    Microtubule Disruption:

Comparison with Similar Compounds

Amino vs. Hydroxy/Methoxy Substituents

  • 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: A methoxy group at position 6 and a fused benzene ring (benzo[h]chromene) enhance planarity and π-stacking interactions, which may improve antitumor activity compared to the non-fused chromene core .

Aryl Group Modifications

  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile (Compound B): The bromo and dimethoxy substituents increase steric bulk and electron-donating effects, enhancing tubulin inhibition (IC₅₀ = 1.2 µM) . In contrast, the 4-fluorophenyl group in the target compound offers a balance of electron-withdrawing effects and moderate steric hindrance, favoring solubility and membrane permeability .
  • 2,7-Diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile: Bromine’s polarizability enhances halogen bonding with protein targets, but its larger size may reduce bioavailability compared to the fluorine-substituted analog .

Anticancer Activity

  • Target Compound : Demonstrated apoptosis-inducing effects in leukemia cell lines, likely via Bcl-2 protein inhibition .
  • Crolibulin : A benzo[h]chromene derivative in clinical trials shows superior tubulin polymerization inhibition (IC₅₀ = 0.8 µM) due to extended π-conjugation .
  • Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (Compound C): The ester group at position 3 improves cellular uptake, yielding IC₅₀ = 5.2 µM against breast cancer cells .

Enzyme Inhibition

  • 4H-Chromene-3-carbonitrile Derivatives (6e, 6f): Tyrosinase inhibitors with IC₅₀ values of 35–39 µM, outperforming kojic acid (IC₅₀ = 42 µM). The absence of amino groups in these derivatives suggests that electron-withdrawing substituents (e.g., benzyloxy) are critical for activity .
  • Target Compound: The dual amino groups may enable dual-binding modes with enzymes, though specific IC₅₀ data are lacking .

Structural and Crystallographic Insights

  • Planarity and Conformation: The 4-fluorophenyl group induces nonplanar distortion in the chromene core due to steric repulsion, as observed in crystallographic studies of similar compounds . This distortion may influence binding to flat protein active sites (e.g., tyrosine kinases).
  • Hydrogen Bonding: The 2,7-diamino configuration forms robust hydrogen-bond networks, as seen in analogs like 2,7-diamino-4-(2,3-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CSD refcode: BX2390) .

Data Tables

Table 2. Structural and Physicochemical Properties

Compound Name Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile 309.34 2.1 2 4
2-Amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 295.29 1.8 2 4
2,7-Diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile 354.20 2.5 2 4

*Predicted using ChemSpider data .

Biological Activity

2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₃F N₃O
  • Molecular Weight : 263.294 g/mol
  • CAS Number : 111861-39-3

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various chromene compounds, including 2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile, which demonstrated effective inhibition against a range of microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMicrobial StrainInhibition Zone (mm)Reference
2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrileE. coli15
2,7-Diamino-4-(phenyl)-4H-chromene-3-carbonitrileS. aureus18
2,7-Diamino-4-(bromophenyl)-4H-chromene-3-carbonitrileC. albicans12

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly regarding its effects on various cancer cell lines. The compound has shown significant cytotoxicity against breast cancer cells (MCF-7) and other tumor types.

The primary mechanism through which 2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile exerts its anticancer effects is through tubulin inhibition. This leads to disruption in microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells.

Case Study: MCF-7 Breast Cancer Cells

In a recent study, the compound was tested on MCF-7 breast cancer cells with promising results:

  • IC₅₀ Values : The compound exhibited an IC₅₀ value in the range of 10–33 nM.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G₂/M phase arrest.

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC₅₀ (nM)Cell Cycle Phase ArrestedReference
2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile23G₂/M
CA-4 (Reference Compound)3.9G₂/M

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4H-chromene-3-carbonitrile derivatives like 2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile?

Multi-component reactions (MCRs) are widely used to construct the chromene scaffold. For example, a four-component reaction involving aldehydes, malononitrile, and other nucleophiles in aqueous ethanol with catalysts like choline taurinate ([Ch][Tau]) can yield 4H-chromene derivatives under reflux . Piperidine is often employed as a base to facilitate cyclization and precipitation . Recrystallization from ethanol is standard for purification .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal system (e.g., monoclinic P21/cP2_1/c), unit cell parameters (a,b,c,βa, b, c, \beta), and hydrogen-bonding networks (e.g., N–H⋯N interactions) are resolved using programs like SHELXL . Spectroscopic techniques such as 1^1H NMR, IR, and LCMS confirm functional groups (e.g., –NH2_2, –CN) and molecular weight .

Q. What are the key spectral signatures for characterizing this compound?

  • IR : Bands at ~3,400–3,500 cm1^{-1} (N–H stretching), ~2,190 cm1^{-1} (C≡N), and ~1,650 cm1^{-1} (C=O or conjugated C=C) .
  • 1^1H NMR : Peaks for aromatic protons (6.4–7.4 ppm), amino groups (6.5–7.0 ppm), and methoxy groups (3.8–4.0 ppm) .
  • LCMS : Molecular ion peaks (e.g., [M]^- at m/z 281 for a related compound) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

SC-XRD reveals hydrogen bonds (e.g., N1–H2N1⋯N2) and π–π stacking (centroid distances ~3.7 Å), which stabilize the crystal packing and may affect solubility and melting points . Displacement parameters from SHELXL refinement quantify thermal motion and disorder .

Q. What strategies resolve contradictions in crystallographic data during refinement?

SHELXL’s robust refinement tools handle anisotropic displacement parameters and hydrogen atom placement. For disordered regions, PART and SUMP instructions partition occupancy, while riding models (Uiso(H)=1.21.5Ueq(C)U_{iso}(H) = 1.2–1.5U_{eq}(C)) simplify H-atom refinement . WinGX’s visualization tools (ORTEP) aid in validating geometric parameters against expected bond lengths/angles .

Q. How can computational methods predict the compound’s biological activity?

Molecular docking studies (e.g., AutoDock, Schrödinger) assess interactions with targets like excitatory amino acid transporters (EAATs). Substituent effects (e.g., 4-fluorophenyl’s electron-withdrawing nature) are modeled via density functional theory (DFT) to optimize binding affinity . Structure-activity relationship (SAR) studies correlate substituent modifications (e.g., –OCH3_3 vs. –OH) with inhibitory potency .

Q. What experimental designs validate the compound’s pharmacological mechanisms?

  • In vitro assays : Measure IC50_{50} values against target enzymes/receptors (e.g., EAAT1 inhibition in transfected cells) .
  • Bioavailability studies : Pharmacokinetic parameters (half-life, CmaxC_{\text{max}}) are determined via HPLC analysis of plasma samples .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2, MCF-7) assess selectivity .

Methodological Considerations

  • Synthetic Optimization : Vary reaction time, temperature, and catalyst loading (e.g., 5 mol% [Ch][Tau]) to maximize yield .
  • Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for SC-XRD .
  • Data Reproducibility : Cross-validate spectral data with literature (e.g., PubChem, ECHA) to confirm purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.